molecular formula C26H26ClNO4 B5131361 Propyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5131361
M. Wt: 451.9 g/mol
InChI Key: OSTTYVXBISCDIN-UHFFFAOYSA-N
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Description

Propyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxyphenyl group, and a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the hexahydroquinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl and hydroxyphenyl groups: These groups are introduced through electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with propanol to form the propyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Propyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface.

    Altering gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroquinoline derivatives: Compounds with similar hexahydroquinoline cores but different substituents.

    Chlorophenyl derivatives: Compounds with chlorophenyl groups but different core structures.

    Hydroxyphenyl derivatives: Compounds with hydroxyphenyl groups but different core structures.

Uniqueness

Propyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with different molecular targets and pathways, making it a valuable compound for scientific research.

Biological Activity

Propyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity involves exploring its mechanisms of action, therapeutic potential, and the results from various studies.

Chemical Structure

The molecular formula of this compound is C24H25ClN2O4C_{24}H_{25}ClN_{2}O_{4} with a molecular weight of 423.5 g/mol. The structure includes a quinoline core and various functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC24H25ClN2O4C_{24}H_{25}ClN_{2}O_{4}
Molecular Weight423.5 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as cyclooxygenase (COX) and sirtuins, which play significant roles in inflammation and cancer progression .
  • P-glycoprotein Modulation : Some derivatives exhibit potent inhibitory activity against P-glycoprotein (P-gp), which is crucial for drug absorption and resistance in cancer cells . The presence of electron-withdrawing groups like chlorophenyl enhances this activity.
  • Antioxidant Properties : The hydroxyl groups present in the structure may contribute to antioxidant activities by scavenging free radicals and reducing oxidative stress .

Therapeutic Potential

Research has indicated that derivatives of hexahydroquinoline compounds possess a range of therapeutic effects:

  • Anticancer Activity : Studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines through various pathways including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The ability to inhibit COX enzymes suggests potential applications in treating inflammatory diseases .

Case Studies

  • Anticancer Studies : A study evaluated various hexahydroquinoline derivatives for their cytotoxic effects on breast cancer cell lines. Results indicated that compounds similar to Propyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo exhibited significant anti-proliferative effects (IC50 values ranging from 10 to 30 µM) against MCF-7 and MDA-MB-231 cells .
  • P-glycoprotein Inhibition : In vitro assays demonstrated that compounds with a chlorophenyl substituent significantly enhanced Rh123 accumulation in resistant cancer cell lines, suggesting their potential as adjuvants in chemotherapy .

Properties

IUPAC Name

propyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClNO4/c1-3-11-32-26(31)23-15(2)28-21-13-18(16-7-9-19(27)10-8-16)14-22(30)25(21)24(23)17-5-4-6-20(29)12-17/h4-10,12,18,24,28-29H,3,11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTTYVXBISCDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)O)C(=O)CC(C2)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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